molecular formula C16H13N3O4 B4351634 methyl 5-(1,3-benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

methyl 5-(1,3-benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B4351634
M. Wt: 311.29 g/mol
InChI Key: MTXSHPCXAIZIQM-UHFFFAOYSA-N
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Description

Methyl 5-(1,3-benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzodioxole moiety with a pyrazolopyrimidine core, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(1,3-benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole derivatives with pyrazolopyrimidine intermediates under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The purification of the final product is usually achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1,3-benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 5-(1,3-benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 5-(1,3-benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate exerts its effects is often related to its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(1,3-benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to its pyrazolopyrimidine core, which is not commonly found in similar compounds. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research .

Properties

IUPAC Name

methyl 5-(1,3-benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-9-5-15-17-11(7-12(16(20)21-2)19(15)18-9)10-3-4-13-14(6-10)23-8-22-13/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXSHPCXAIZIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3=CC4=C(C=C3)OCO4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 5-(1,3-benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Reactant of Route 2
methyl 5-(1,3-benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 5-(1,3-benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Reactant of Route 4
methyl 5-(1,3-benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 5-(1,3-benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 5-(1,3-benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

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